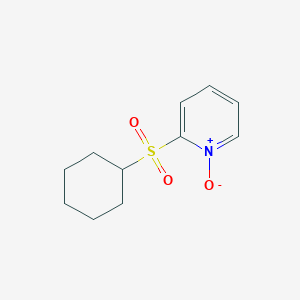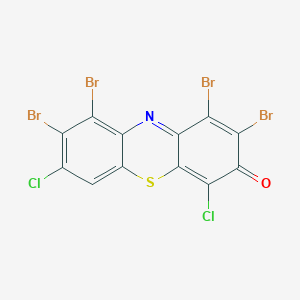
1,2,8,9-Tetrabromo-4,7-dichloro-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,8,9-Tetrabromo-4,7-dichloro-3H-phenothiazin-3-one is a complex organic compound known for its unique chemical structure and properties. It belongs to the class of phenothiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its distinct reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8,9-tetrabromo-4,7-dichloro-3H-phenothiazin-3-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of phenothiazine derivatives under controlled conditions. The reaction conditions often require the use of bromine and chlorine sources, such as bromine water and chlorine gas, in the presence of catalysts like iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps maintain the desired reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1,2,8,9-Tetrabromo-4,7-dichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized phenothiazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted phenothiazine derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
1,2,8,9-Tetrabromo-4,7-dichloro-3H-phenothiazin-3-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,8,9-tetrabromo-4,7-dichloro-3H-phenothiazin-3-one involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity and binding affinity to target molecules. It can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrabromo-3,6-dichlorobenzene: Another halogenated compound with similar bromine and chlorine substitutions.
Dibenzodioxin, 1,2,8,9-tetrabromo-, 3,7-dichloro-: A structurally related compound with similar halogenation patterns.
Uniqueness
1,2,8,9-Tetrabromo-4,7-dichloro-3H-phenothiazin-3-one is unique due to its specific arrangement of bromine and chlorine atoms on the phenothiazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and properties are advantageous.
Properties
CAS No. |
62721-54-4 |
|---|---|
Molecular Formula |
C12HBr4Cl2NOS |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
1,2,8,9-tetrabromo-4,7-dichlorophenothiazin-3-one |
InChI |
InChI=1S/C12HBr4Cl2NOS/c13-4-2(17)1-3-9(5(4)14)19-10-6(15)7(16)11(20)8(18)12(10)21-3/h1H |
InChI Key |
BMNORPCPVWUZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)Br)N=C3C(=C(C(=O)C(=C3Br)Br)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14525696.png)
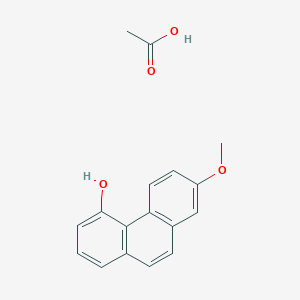
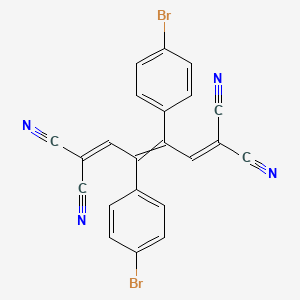
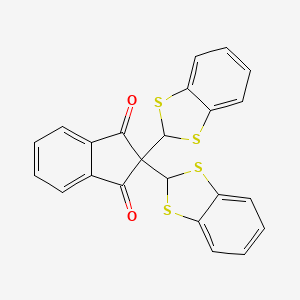
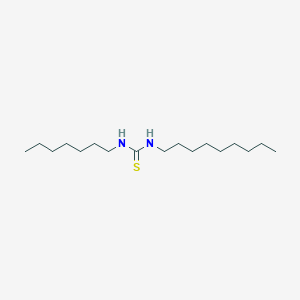
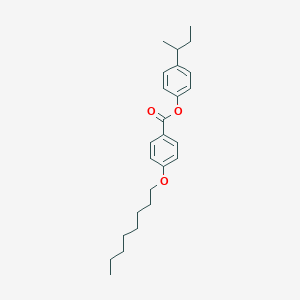
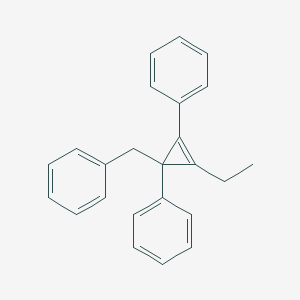
![Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride](/img/structure/B14525762.png)
![Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14525763.png)
![3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile](/img/structure/B14525769.png)
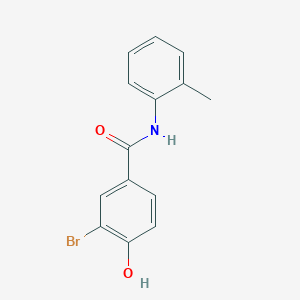
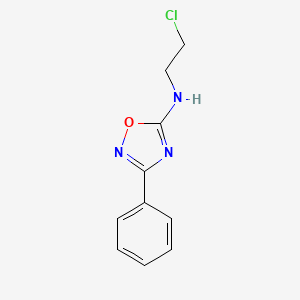
![1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one](/img/structure/B14525788.png)
